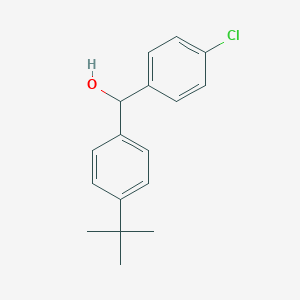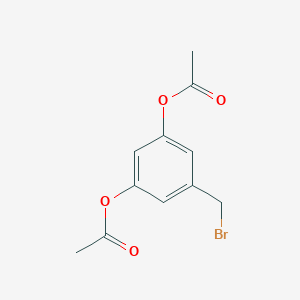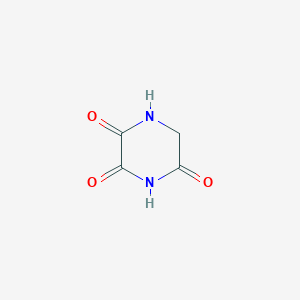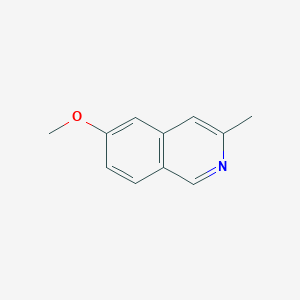
4-tert-Butyl-4'-chlorobenzhydrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-4'-chlorobenzhydrol, also known as t-butylchlorobenzhydrol or TCCB, is a white crystalline solid that is commonly used in scientific research. It is a derivative of benzhydrol, which is a common organic compound used in the synthesis of various pharmaceuticals and chemicals. TCCB is widely used in the field of biochemistry and pharmacology due to its unique chemical properties, which make it an ideal compound for studying various biological processes.
作用机制
The mechanism of action of TCCB is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. This means that it binds to the active site of the enzyme or protein, preventing the substrate from binding and inhibiting the reaction. TCCB has also been shown to interact with membrane transport proteins, altering their function and activity.
Biochemical and Physiological Effects:
TCCB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, chymotrypsin, and carbonic anhydrase. TCCB has also been shown to alter the function of membrane transport proteins, leading to changes in cellular processes such as ion transport and cell signaling.
实验室实验的优点和局限性
One of the main advantages of using TCCB in lab experiments is its versatility. It can be used to study a wide range of biological processes, from enzyme-catalyzed reactions to membrane transport proteins. TCCB is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using TCCB in lab experiments. One of the main limitations is its toxicity. TCCB has been shown to be toxic to certain cell types, and care must be taken to ensure that it is used in a safe and responsible manner. Additionally, TCCB may not be suitable for studying certain biological processes, as its chemical properties may not be compatible with the system being studied.
未来方向
There are a number of future directions for research on TCCB. One area of interest is the development of new analogs and derivatives of TCCB that could be used to study different biological processes. Another area of interest is the use of TCCB in the development of new drugs and therapies, particularly for the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of TCCB, as this could lead to a better understanding of how it interacts with enzymes and proteins in the body.
合成方法
The synthesis of TCCB involves the reaction of benzhydrol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at low temperatures and yields TCCB as a white crystalline solid. The purity of the compound can be improved through recrystallization and other purification techniques.
科学研究应用
TCCB is commonly used in scientific research as a model compound for studying the mechanism of action of various biological processes. It is particularly useful in the study of enzyme-catalyzed reactions, as it can be used to probe the active site of enzymes and other proteins. TCCB has also been used in the study of membrane transport proteins, which are important in the regulation of cellular processes.
属性
IUPAC Name |
(4-tert-butylphenyl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQBWAERKVOQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373795 |
Source


|
| Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130210-29-6 |
Source


|
| Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)




![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)